
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H5BrF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, trifluoromethoxy, and methanol groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol typically involves the bromination of 5-(trifluoromethoxy)pyridine followed by the introduction of a methanol group. One common method includes:
Bromination: The starting material, 5-(trifluoromethoxy)pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Methanol Introduction: The brominated product is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and the pyridine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
Uniqueness
(2-Bromo-5-(trifluoromethoxy)pyridin-3-yl)methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific reactivity and biological activity profiles.
特性
分子式 |
C7H5BrF3NO2 |
|---|---|
分子量 |
272.02 g/mol |
IUPAC名 |
[2-bromo-5-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-6-4(3-13)1-5(2-12-6)14-7(9,10)11/h1-2,13H,3H2 |
InChIキー |
GATCNHOZIFBXSE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CO)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)

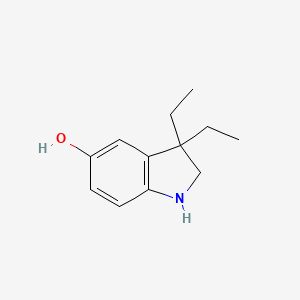
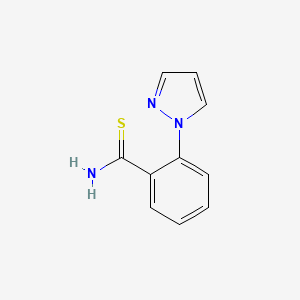
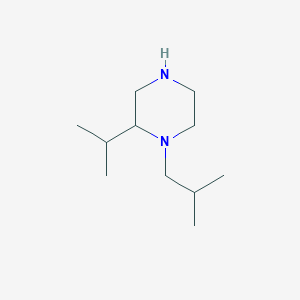

![1-[3-(1,3-Thiazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155644.png)
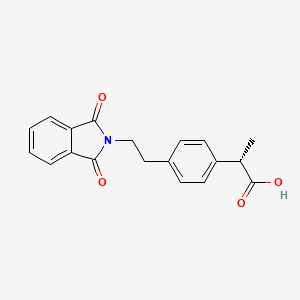
![N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13155655.png)
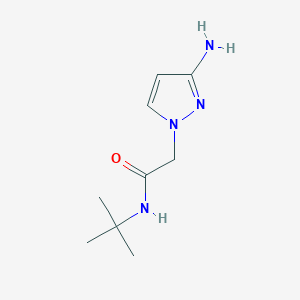
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
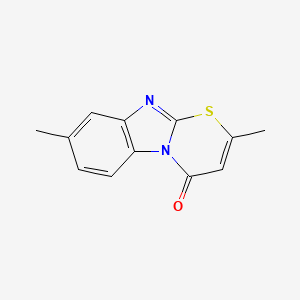
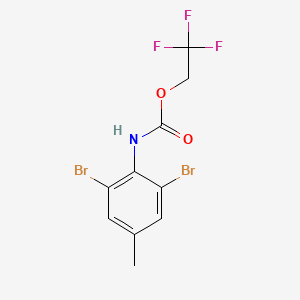
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
